molecular formula C15H14O4 B1251890 (3R)-7-hydroxy-alpha-dunnione

(3R)-7-hydroxy-alpha-dunnione

Cat. No.: B1251890
M. Wt: 258.27 g/mol
InChI Key: QWGVFBHDQGWFGO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-7-hydroxy-alpha-dunnione is a naphthofuran. It has a role as a metabolite.

Scientific Research Applications

Isolation and Cytotoxic Evaluation

(3R)-7-hydroxy-alpha-dunnione, among other compounds, was isolated from in vitro cultures of Streptocarpus dunnii. These compounds, including this compound, demonstrated cytotoxic activity against various breast cancer and pancreatic tumor cell lines (Sheridan et al., 2011).

Quinone Derivatives and Antioxidant Activity

A study identified (R)-7-hydroxy-alpha-dunnione and other quinone derivatives from Chirita eburnea. The EtOAc fraction of the EtOH extract and some compounds showed significant free radical scavenging activity, demonstrating potential antioxidant properties (Cai et al., 2005).

Synthesis and Structural Elucidation

Research on the synthesis of isodunniol and dl-dunnione provided insights into the structural nature of dunnione and its derivatives. This study contributes to understanding the chemical properties and potential applications of these compounds (Cooke, 1950).

Anti-inflammatory and Antinociceptive Activities

A study on Sinningia reitzii isolated new naphthoquinones, including 7-hydroxy-α-dunnione. These compounds showed significant anti-inflammatory and antinociceptive activities in a mouse model, suggesting their potential therapeutic applications (Soares et al., 2017).

Antimicrobial, Antioxidant, and Cytotoxic Activities

A phytochemical study of Sinningia mauroana identified 7-hydroxy-α-dunnione among other compounds. The extracts were screened for antimicrobial, antioxidant, and cytotoxic activities, highlighting the potential biological activities of these compounds (Winiewski et al., 2020).

Cytotoxic Naphthoquinones

Research on Didymocarpus hedyotideus isolated new naphthoquinones, including 6-hydroxy-α-dunnione, and evaluated their cytotoxic activities. These compounds showed potential as antitumor agents (Xiao et al., 2011).

Antiproliferative Activity of Cyclodiprenyl Phenols

A study synthesized new cyclodiprenyl phenols and compared their antiproliferative activities to dunnione against various cancer cell lines. This research adds to the understanding of dunnione's potential in cancer treatment (Said et al., 2018).

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(2R)-7-hydroxy-2,3,3-trimethyl-2H-benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C15H14O4/c1-7-15(2,3)11-12(17)9-5-4-8(16)6-10(9)13(18)14(11)19-7/h4-7,16H,1-3H3/t7-/m1/s1

InChI Key

QWGVFBHDQGWFGO-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1C(C2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)O)(C)C

Canonical SMILES

CC1C(C2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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